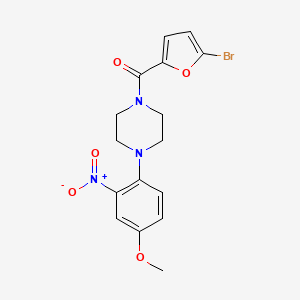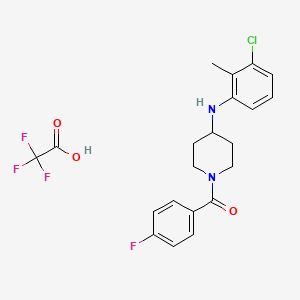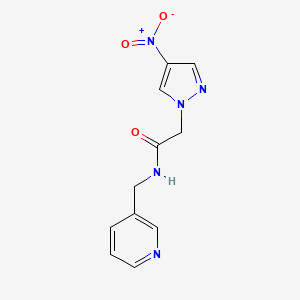![molecular formula C17H16N6O4 B4226577 2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4226577.png)
2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide
描述
2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide, also known as BNPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BNPC is a hydrazide derivative that has been synthesized using a specific method, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of 2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide involves the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. 2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide also induces apoptosis, or programmed cell death, in cancer cells. Additionally, 2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has been found to inhibit the production of inflammatory cytokines, which are responsible for the development of various inflammatory diseases.
Biochemical and Physiological Effects:
2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has been found to have various biochemical and physiological effects. Studies have shown that 2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide can inhibit the activity of various enzymes, including proteases and kinases. 2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has also been found to induce the production of reactive oxygen species, which are involved in various physiological processes.
实验室实验的优点和局限性
One of the advantages of using 2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide in lab experiments is its specificity towards cancer cells. 2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has been found to selectively target cancer cells and spare normal cells. However, one of the limitations of using 2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide in lab experiments is its solubility in aqueous solutions. 2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide is relatively insoluble in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide in scientific research. One possible direction is the development of 2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of the structure-activity relationship of 2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide to identify more potent derivatives. Additionally, the use of 2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide in combination with other drugs or therapies can be explored to enhance its efficacy.
科学研究应用
2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has anti-cancer properties and can inhibit the growth of cancer cells. 2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has also been found to have anti-inflammatory properties and can be used to treat various inflammatory diseases.
属性
IUPAC Name |
1-[3-(benzimidazol-1-yl)propanoylamino]-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c24-16(8-9-22-11-18-14-6-1-2-7-15(14)22)20-21-17(25)19-12-4-3-5-13(10-12)23(26)27/h1-7,10-11H,8-9H2,(H,20,24)(H2,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDZWKUSCWIXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NNC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-furyl)-12-(2-hydroxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4226496.png)
![{2-[(2-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4226507.png)
![5-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxybenzenesulfonamide](/img/structure/B4226515.png)

![N-(1-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3-chlorobenzamide](/img/structure/B4226546.png)
![{2-ethoxy-6-iodo-4-[(propylamino)methyl]phenoxy}acetonitrile hydrochloride](/img/structure/B4226552.png)
![6-bromo-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4226559.png)
![N-{2-methoxy-4-[(3-methoxybenzyl)amino]phenyl}pentanamide](/img/structure/B4226569.png)

![methyl 4-(2,5-dimethylphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4226589.png)
![ethyl 1-(4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylate](/img/structure/B4226594.png)

![N-cyclohexyl-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4226606.png)
![2,2-dimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B4226615.png)